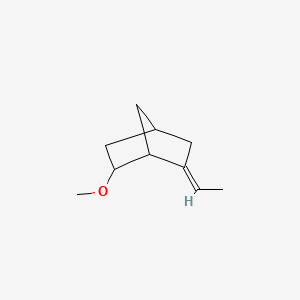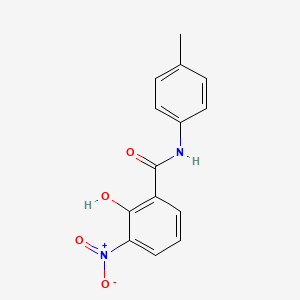
2-Hydroxy-4'-methyl-3-nitrobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4’-methyl-3-nitrobenzanilide is an organic compound belonging to the benzanilide family It is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-methyl-3-nitrobenzanilide typically involves the nitration of 2-Hydroxy-4’-methylbenzanilide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods: Industrial production of 2-Hydroxy-4’-methyl-3-nitrobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Types of Reactions:
Oxidation: 2-Hydroxy-4’-methyl-3-nitrobenzanilide can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-Hydroxy-4’-methyl-3-aminobenzanilide.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-4’-methyl-3-nitrobenzanilide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4’-methyl-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-4-methoxy-4’-nitrobenzanilide
- 2-Hydroxy-4-nitrobenzanilide
- 2-Methoxy-4-methyl-4’-nitrobenzanilide
Comparison: 2-Hydroxy-4’-methyl-3-nitrobenzanilide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
68507-90-4 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-hydroxy-N-(4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-7-10(8-6-9)15-14(18)11-3-2-4-12(13(11)17)16(19)20/h2-8,17H,1H3,(H,15,18) |
Clé InChI |
LODPHKSGJANPGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

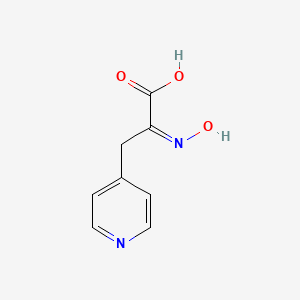
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
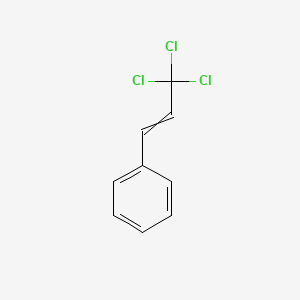
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
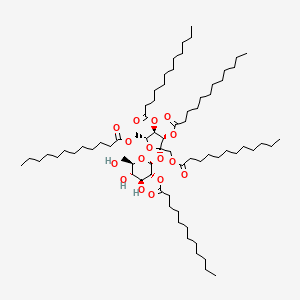
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
